methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid
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Overview
Description
Methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure. It is characterized by the presence of multiple chiral centers, bicyclic structures, and various functional groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the bicyclo[2.2.1]heptane core: This step involves the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Introduction of the amino group: The bicyclic core is then functionalized with an amino group through nucleophilic substitution or reductive amination.
Peptide bond formation: The amino group is coupled with various amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated peptide synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- **Methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
- **Methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple chiral centers, bicyclic structures, and various functional groups. This complexity allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C49H71F3N6O10 |
---|---|
Molecular Weight |
961.1 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C47H70N6O8.C2HF3O2/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6;3-2(4,5)1(6)7/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57);(H,6,7)/t30-,32?,34?,36-,37-,38-,39-,40?;/m0./s1 |
InChI Key |
RYJFMTIBYYJMEW-ALLVQEHSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN(C)C1CC2CCC1C2)C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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